Cas no 90002-56-5 (N-(2-Aminoethyl) 4-Bromobenzenesulfonamide)

N-(2-Aminoethyl) 4-Bromobenzenesulfonamide is a sulfonamide derivative featuring a brominated aromatic ring and an aminoethyl functional group. This compound is primarily utilized in organic synthesis and pharmaceutical research, where its reactive bromo and amino groups enable selective modifications, such as nucleophilic substitutions or coupling reactions. The sulfonamide moiety enhances stability and provides a versatile scaffold for further derivatization. Its well-defined structure and purity make it suitable for applications in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor-targeting agents. The compound’s balanced reactivity and solubility in common organic solvents facilitate its use in controlled synthetic pathways.
N-(2-Aminoethyl) 4-Bromobenzenesulfonamide structure
90002-56-5 structure
Product Name:N-(2-Aminoethyl) 4-Bromobenzenesulfonamide
CAS No:90002-56-5
MF:C8H11BrN2O2S
MW:279.154139757156
MDL:MFCD06659916
CID:810451
PubChem ID:7213236
Update Time:2025-06-13

N-(2-Aminoethyl) 4-Bromobenzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-Aminoethyl)-4-bromobenzenesulfonamide
    • Benzenesulfonamide,N-(2-aminoethyl)-4-bromo-
    • N-(2-Aminoethyl) 4-bromobenzenesulfonamide
    • Benzenesulfonamide, N-(2-aminoethyl)-p-bromo- (7CI)
    • N-(2-Aminoethyl)-4-bromobenzenesulfonamide (ACI)
    • BS-29671
    • 1839783-00-4
    • EN300-7379716
    • Z317256510
    • MFCD06659916
    • SCHEMBL15145875
    • N-(2-Aminoethyl)-4-bromobenzenesulphonamide
    • N-(2-AMINOETHYL)-4-BROMOBENZENE-1-SULFONAMIDE
    • CS-0211033
    • AKOS000166925
    • G54620
    • 90002-56-5
    • AB26626
    • DTXSID60428428
    • N-(2-Aminoethyl) 4-Bromobenzenesulfonamide
    • MDL: MFCD06659916
    • Inchi: 1S/C8H11BrN2O2S/c9-7-1-3-8(4-2-7)14(12,13)11-6-5-10/h1-4,11H,5-6,10H2
    • InChI Key: VSTXANIIZJECGG-UHFFFAOYSA-N
    • SMILES: O=S(C1C=CC(Br)=CC=1)(NCCN)=O

Computed Properties

  • Exact Mass: 277.97200
  • Monoisotopic Mass: 278.980286
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 82.2
  • XLogP3: 0.6

Experimental Properties

  • Melting Point: 112-114
  • Boiling Point: 394.9°Cat760mmHg
  • Flash Point: 192.6°C
  • PSA: 80.57000
  • LogP: 2.85810

N-(2-Aminoethyl) 4-Bromobenzenesulfonamide Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

N-(2-Aminoethyl) 4-Bromobenzenesulfonamide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

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N-(2-Aminoethyl) 4-Bromobenzenesulfonamide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Trimethylamine Solvents: Dichloromethane ;  18 h, rt; 0 °C
Reference
Modification of imidazothiazole derivatives gives promising activity in B-Raf kinase enzyme inhibition; synthesis, in vitro studies and molecular docking
Ammar, Usama M. ; Abdel-Maksoud, Mohammed S.; Mersal, Karim I.; Ali, Eslam M. H.; Yoo, Kyung Ho; et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(20),

Production Method 2

Reaction Conditions
1.1 Reagents: Trimethylamine Solvents: Dichloromethane ;  0 °C; 18 h, rt
Reference
Structural optimization of imidazothiazole derivatives affords a new promising series as B-Raf V600E inhibitors; synthesis, in vitro assay and in silico screening
Ammar, Usama M.; Abdel-Maksoud, Mohammed S.; Ali, Eslam M. H.; Mersal, Karim I.; Ho Yoo, Kyung; et al, Bioorganic Chemistry, 2020, 100,

Production Method 3

Reaction Conditions
1.1 Solvents: Dichloromethane ;  0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5 - 6
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10
Reference
Synthesis and fungicidal activity of camphoric acid-based benzenesulfonamide compounds
Ma, Xian-li; Min, Fang-qian; Duan, Wen-gui; Li, Fang-yao; Liu, Lu-zhi; et al, Linchan Huaxue Yu Gongye, 2015, 35(1), 30-38

Production Method 4

Reaction Conditions
1.1 Solvents: Dichloromethane ;  1 h, rt; 2 h, rt
Reference
Syntheses and fungicidal activities of N-aminoethyl-terpinene-maleimide-based sulfamide compounds
Lin, Zhi-duo; Duan, Wen-gui; Lin, Gui-shan; Liao, Jing-ni; Lai, Gang; et al, Linchan Huaxue Yu Gongye, 2014, 34(3), 73-81

Production Method 5

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 14 h, rt
Reference
Aryne-Mediated [2,3]-Sigmatropic Rearrangement of Tertiary Allylic Amines
Zhang, Juan; Chen, Zhi-Xiong; Du, Ting; Li, Bing; Gu, Yonghong; et al, Organic Letters, 2016, 18(19), 4872-4875

Production Method 6

Reaction Conditions
1.1 Solvents: Dichloromethane ;  18 h, 0 °C → rt
Reference
Anticancer profile of newly synthesized BRAF inhibitors possess 5-(pyrimidin-4-yl)imidazo[2,1-b]thiazole scaffold
Abdel-Maksoud, Mohammed S.; Ammar, Usama M.; Oh, Chang-Hyun, Bioorganic & Medicinal Chemistry, 2019, 27(10), 2041-2051

Production Method 7

Reaction Conditions
1.1 Solvents: Dichloromethane ;  0 °C → rt; 1 h, rt
1.2 Reagents: Water ;  rt
Reference
Signal transduction and amplification through enzyme-triggered ligand release and accelerated catalysis
Goggins, Sean; Marsh, Barrie J.; Lubben, Anneke T.; Frost, Christopher G., Chemical Science, 2015, 6(8), 4978-4985

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
Reference
Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect
Abdel-Maksoud, Mohammed S.; Mohamed, Ahmed A. B.; Hassan, Rasha M.; Abdelgawad, Mohamed A. ; Chilingaryan, Garri ; et al, International Journal of Molecular Sciences, 2021, 22(19),

Production Method 9

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 18 h, rt
Reference
Design, synthesis, and anticancer activity of imidazo[2,1-b]oxazole-based RAF kinase inhibitors
Abdel-Maksoud, Mohammed S.; Ammar, Usama M.; El-Gamal, Mohammed I.; Gamal El-Din, Mahmoud M.; Mersal, Karim I.; et al, Bioorganic Chemistry, 2019, 93,

Production Method 10

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Synthesis and fungicidal activity of maleated rosin-based disulfamide compounds
Shi, Xian-chun; Xu, Xue-tang; Duan, Wen-gui; Min, Fang-qian; Huang, Duo-yun, Linchan Huaxue Yu Gongye, 2014, 34(1), 62-72

N-(2-Aminoethyl) 4-Bromobenzenesulfonamide Preparation Products

N-(2-Aminoethyl) 4-Bromobenzenesulfonamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:90002-56-5)N-(2-Aminoethyl) 4-Bromobenzenesulfonamide
Order Number:A860954
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:27
Price ($):274.0
Email:sales@amadischem.com

Additional information on N-(2-Aminoethyl) 4-Bromobenzenesulfonamide

Comprehensive Overview of N-(2-Aminoethyl) 4-Bromobenzenesulfonamide (CAS No. 90002-56-5): Properties, Applications, and Industry Insights

N-(2-Aminoethyl) 4-Bromobenzenesulfonamide (CAS No. 90002-56-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and versatile reactivity. This sulfonamide derivative, characterized by the presence of a bromobenzene moiety and an aminoethyl group, serves as a critical intermediate in the synthesis of bioactive molecules. Its molecular formula, C8H11BrN2O2S, highlights its potential for selective modifications, making it valuable for drug discovery and material science applications.

In recent years, the demand for sulfonamide-based compounds like N-(2-Aminoethyl) 4-Bromobenzenesulfonamide has surged, driven by their role in developing enzyme inhibitors and antimicrobial agents. Researchers frequently search for "CAS 90002-56-5 solubility" or "4-Bromobenzenesulfonamide derivatives," reflecting its relevance in optimizing drug formulations. The compound’s electron-withdrawing bromo group enhances its reactivity in nucleophilic substitution reactions, a feature exploited in designing targeted therapeutics.

From an industrial perspective, N-(2-Aminoethyl) 4-Bromobenzenesulfonamide is synthesized via controlled sulfonylation of 1,4-bromobenzene with 2-aminoethanesulfonamide, ensuring high purity for lab-scale and commercial use. Analytical techniques such as HPLC and NMR spectroscopy are employed to verify its structural integrity, addressing common queries like "how to characterize sulfonamide compounds." Its stability under ambient conditions and compatibility with polar solvents like DMF and acetonitrile further broaden its utility.

Environmental and regulatory considerations are also pivotal. While not classified as hazardous, proper handling protocols for brominated compounds are emphasized to align with green chemistry principles. Trends in "sustainable synthesis of sulfonamides" underscore the industry’s shift toward eco-friendly methodologies, positioning CAS 90002-56-5 as a candidate for catalytic optimization studies.

Future research directions may explore its potential in bioconjugation or as a scaffold for fluorescent probes, addressing emerging needs in diagnostics and imaging. With its balanced lipophilicity and functional group diversity, N-(2-Aminoethyl) 4-Bromobenzenesulfonamide remains a compound of enduring scientific and industrial interest.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:90002-56-5)N-(2-Aminoethyl) 4-Bromobenzenesulfonamide
A860954
Purity:99%
Quantity:5g
Price ($):274.0
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